molecular formula C14H14BrN3O2 B2839490 N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034580-78-2

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2839490
CAS No.: 2034580-78-2
M. Wt: 336.189
InChI Key: HQLVDHRIDITLMA-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide is a chemical compound with a complex structure that includes a brominated phenyl group, an ethoxypyrimidine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves multiple steps, starting with the bromination of a methylphenyl precursor. The ethoxypyrimidine ring is then introduced through a series of condensation reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, often requiring the use of catalysts and controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxypyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-bromo-4-methylphenyl)acetamide
  • N-(2-iodo-4-methylphenyl)-2-bromoacetamide

Comparison: N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide is unique due to the presence of the ethoxypyrimidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-3-20-13-7-12(16-8-17-13)14(19)18-11-5-4-9(2)6-10(11)15/h4-8H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLVDHRIDITLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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